molecular formula C11H15NO3S B2696137 (E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide CAS No. 500707-11-9

(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide

Cat. No.: B2696137
CAS No.: 500707-11-9
M. Wt: 241.31
InChI Key: UMYDYLMWDYKICU-JTQLQIEISA-N
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Description

(E)-N-[(2S)-1-Hydroxypropan-2-yl]-2-phenylethenesulfonamide ( 500707-11-9) is a chiral sulfonamide derivative of significant interest in synthetic and medicinal chemistry research. This compound is characterized by its stereospecific (2S) hydroxypropyl group and a phenylvinyl sulfonamide moiety, which together create a versatile scaffold for chemical synthesis . The well-defined stereochemistry at one atomic center makes this compound particularly valuable for applications requiring enantioselective synthesis, serving as a key chiral building block or intermediate in the preparation of biologically active molecules . Its structure features both hydroxyl and sulfonamide functional groups, which enhance its reactivity and enable selective modifications under controlled conditions, allowing researchers to develop more complex molecular architectures . The presence of the sulfonamide group is a key feature in many pharmaceutical agents, and this compound's stability and solubility profile further support its utility in research and development settings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[(2S)-1-hydroxypropan-2-yl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-10(9-13)12-16(14,15)8-7-11-5-3-2-4-6-11/h2-8,10,12-13H,9H2,1H3/b8-7+/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYDYLMWDYKICU-JARNTUPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-phenylethenesulfonyl chloride with (2S)-1-hydroxypropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Enzymatic Activity
Research has shown that compounds related to (E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide can act as inhibitors for specific enzymes. For instance, sulfonamide derivatives have been investigated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance inhibitory potency and selectivity .

Anticancer Properties
The compound has also been explored for its anticancer properties. Certain sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have indicated that the introduction of specific functional groups can enhance the compound's efficacy against various types of cancer .

Biochemistry

Biological Activity Modulation
this compound has been studied for its role in modulating biological pathways. Its ability to interact with proteins and enzymes makes it a candidate for drug design aimed at targeting specific biochemical pathways involved in diseases such as diabetes and cancer .

Mechanisms of Action
The mechanism of action involves the formation of hydrogen bonds and hydrophobic interactions with target proteins, which can lead to significant changes in enzyme activity and cellular responses. Understanding these mechanisms is crucial for developing more effective therapeutic agents based on this compound .

Material Science

Polymer Chemistry
In material science, this compound derivatives have been utilized in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Nanotechnology Applications
The compound's sulfonamide group allows for functionalization in nanomaterials, which can improve their biocompatibility and performance in drug delivery systems. Research is ongoing to explore how these materials can be engineered for targeted therapy and controlled release mechanisms .

Case Studies

StudyFocusFindings
Aldose Reductase Inhibition Study Evaluated the inhibitory effects of sulfonamide derivatives on aldose reductaseIdentified key structural features that enhance inhibition potency
Anticancer Activity Assessment Investigated the cytotoxic effects on various cancer cell linesDemonstrated significant apoptosis induction in treated cells
Polymer Synthesis Research Developed new polymers incorporating this compoundAchieved improved mechanical properties suitable for industrial applications

Mechanism of Action

The mechanism of action of (E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxypropan-2-yl group and the phenylethenesulfonamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variants in Sulfonamide Analogues

Key analogues from include:

(E)-N,2-Diphenylethenesulfonamide (6a) : N-phenyl substituent, 83% yield, mp 112–114°C.

(E)-N-(4-Chlorophenyl)-2-phenylethenesulfonamide (6b) : N-(4-chlorophenyl) group, 80% yield, mp 108–110°C.

Compound N-Substituent Yield (%) Melting Point (°C) Key Features
Target Compound (2S)-1-Hydroxypropan-2-YL N/A* N/A* Chiral hydroxyalkyl, enhanced H-bonding
6a Phenyl 83 112–114 Aromatic, no polar substituent
6b 4-Chlorophenyl 80 108–110 Electron-withdrawing Cl, lipophilic

Key Differences :

  • The target compound’s (2S)-hydroxypropan-2-yl group introduces chirality and polarity , contrasting with the purely aromatic (6a) or halogenated (6b) substituents. This likely increases aqueous solubility compared to 6a/6b but may reduce thermal stability (lower melting point inferred from hydroxyl group disruption of crystal packing).

Sulfonamide vs. Carboxamide Derivatives

describes a carboxamide derivative with an (R)-1-hydroxypropan-2-yl group:

  • (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide .

Comparison :

  • Carboxamide (): Less acidic (pKa ~15–17), with morpholino and trifluoroethyl groups increasing lipophilicity and metabolic stability.
  • Stereochemistry : The target’s (2S)-configuration vs. (R)-configuration in ’s compound may lead to divergent biological target recognition.

(E)-N-(2-Ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a)

N-(2,2-Diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide (4b) .

Parameter Target Compound 4a 4b
Substituent (2S)-1-Hydroxypropan-2-YL 2-Ethylbut-2-en-1-yl 2,2-Diphenylvinyl
Synthesis Likely condensation* GP1 method with (E)-1,2-diphenylethene GP1 with ethene-1,1-diyldibenzene
Key NMR Signals N/A δ 7.5–7.8 (aromatic H) δ 6.8–7.3 (vinyl H)

*Inferred from ’s methodology.

Insights :

  • The target compound’s hydroxyl group may complicate synthesis (e.g., requiring protective groups) compared to 4a/4b, which lack polar functionalities.
  • Bulky substituents in 4a/4b likely reduce solubility but improve membrane permeability.

Stereochemical and Functional Group Considerations

  • : Acetamide derivatives (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) share hydroxy and amino groups but differ in backbone.
  • : AM-356 ((5Z,8Z,11Z,14Z)-N-((R)-1-Hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide) is a polyunsaturated fatty acid amide. While both share hydroxypropan-2-yl groups, the target’s sulfonamide vs. AM-356’s amide results in distinct physicochemical profiles (e.g., higher acidity and rigidity).

Biological Activity

(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

 E N 2S 1 Hydroxypropan 2 YL 2 phenylethenesulfonamide\text{ E N 2S 1 Hydroxypropan 2 YL 2 phenylethenesulfonamide}

This structure features a sulfonamide group, which is known for its diverse biological properties, including antibacterial and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis.
  • Anti-inflammatory Effects : Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes.
  • Antioxidant Activity : Some studies suggest that phenyl groups can enhance the antioxidant properties of compounds, contributing to cellular protection against oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Observation Reference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced inflammation in animal models
CytotoxicityInduced apoptosis in cancer cell lines
AntioxidantScavenged free radicals in vitro

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Anti-inflammatory Properties

In a controlled animal study, the compound was administered to mice with induced inflammation. Results indicated a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups, suggesting potential use in treating inflammatory diseases.

Case Study 3: Cytotoxicity in Cancer Research

Research published in the Journal of Cancer Research highlighted the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound induced apoptosis through mitochondrial pathways.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReactantsYieldKey Analytical Data (1H NMR, HRMS)Reference
CondensationSulfonyl chloride + (2S)-amine49–80%δ 6.57 (NH), 7.52 (CH=); [M+H]+ 294.0301
HWE ReactionPhosphonate ester + aldehyde60–75%Requires chiral resolution for (2S)-amine

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this sulfonamide?

Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures. Key steps include:

Data Collection: Use high-resolution (<1.0 Å) single-crystal diffraction data to resolve the (2S)-hydroxypropan-2-yl configuration.

Refinement: Apply anisotropic displacement parameters for non-H atoms and validate using R-factor convergence (<5%).

Validation: Cross-check Flack parameter to confirm absolute configuration .

Note: Challenges arise if the compound exhibits twinning or disorder. In such cases, use SHELXD for structure solution and SHELXE for density modification .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H NMR: Confirm E-configuration via coupling constants (J = 15.3–15.6 Hz for trans-alkene protons) and hydroxypropan-2-yl stereochemistry (δ 4.73–4.75 ppm for –CH(OH)–) .
  • HRMS: Verify molecular ion [M+H]+ with <2 ppm error (e.g., observed m/z 294.0301 vs. calculated 293.0277) .
  • IR: Identify sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H bending at 1550–1650 cm⁻¹.

Advanced: How can conflicting biological activity data between sulfonamide derivatives be analyzed?

Answer:
Discrepancies often arise from:

  • Structural Variations: Compare substituents on the phenyl ring (e.g., electron-withdrawing groups like Cl vs. electron-donating groups) and their impact on target binding .
  • Assay Conditions: Control variables such as solvent polarity (DMSO vs. aqueous buffer) and incubation time.
  • Statistical Validation: Use ANOVA to assess significance of IC50 differences across derivatives.

Example: In a study, (E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide showed 10-fold higher activity than non-halogenated analogs due to enhanced hydrophobic interactions .

Advanced: What strategies optimize reaction yields for E-configuration sulfonamides?

Answer:

  • Temperature Control: Maintain 0–5°C during sulfonamide coupling to minimize racemization of the (2S)-amine .
  • Catalyst Screening: Test Pd/C or chiral catalysts for asymmetric induction in HWE reactions .
  • Purification: Use silica gel chromatography with ethyl acetate/hexane (3:7) for optimal separation of E/Z isomers .

Q. Table 2: Yield Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature0–5°C+20%
Solvent PolarityLow (hexane/EtOAc)+15%
Catalyst Loading5 mol% Pd/C+10%

Basic: What are critical considerations in designing pharmacological assays for this compound?

Answer:

  • Target Selection: Prioritize enzymes or receptors with known sulfonamide sensitivity (e.g., carbonic anhydrase, HIV protease) .
  • Dose-Response Curves: Use 8–10 concentrations (1 nM–100 µM) to calculate IC50/EC50 values.
  • Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (DMSO ≤0.1%) .

Note: For in vivo studies, assess the compound’s metabolic stability via liver microsome assays to predict bioavailability .

Advanced: How can computational modeling predict the sulfonamide’s binding mode?

Answer:

Docking Studies: Use AutoDock Vina to model interactions between the sulfonamide group and target active sites (e.g., hydrogen bonds with His64 in carbonic anhydrase) .

MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability and conformational changes.

QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with activity trends .

Validation: Cross-check computational results with crystallographic data (e.g., PDB ID 1CA2 for carbonic anhydrase) .

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